N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide
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Overview
Description
N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring, a chlorophenyl group, and a methylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine .
Scientific Research Applications
N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamide include:
Thiophene derivatives: Known for their biological activities and applications in medicinal chemistry.
Pyrazoline derivatives: Investigated for their antimicrobial and antioxidant properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
98124-05-1 |
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Molecular Formula |
C23H22ClN3O3 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-6-8-16(9-7-15)23(30)20-11-10-19(27(20)2)13-21(28)25-14-22(29)26-18-5-3-4-17(24)12-18/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
PPZWTAUOIRQJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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